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Stainless steel powder, type 316 -

Stainless steel powder, type 316

Catalog Number: EVT-8245183
CAS Number:
Molecular Formula: C27H36ClN5O3
Molecular Weight: 514.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Stainless steel powder, type 316L, is classified as an austenitic stainless steel due to its face-centered cubic crystal structure. The typical composition includes:

  • Chromium (Cr): 16-18%
  • Nickel (Ni): 10-14%
  • Molybdenum (Mo): 2-3%
  • Iron (Fe): Balance
  • Minor elements such as silicon and manganese are also present in small quantities .

This powder is widely sourced from manufacturers specializing in metal powders for additive manufacturing and other industrial applications.

Synthesis Analysis

Methods of Production

The synthesis of stainless steel powder, type 316L, involves several advanced methods:

  1. Gas Atomization: Molten metal is injected into a high-velocity inert gas stream, creating fine droplets that solidify into spherical particles. This method yields high-quality powders with excellent flowability and tight size distribution.
  2. Water Atomization: Similar to gas atomization but uses water to cool the molten metal. It is generally less expensive but can produce irregular particle shapes.
  3. Plasma Atomization: This method involves melting the metal using a plasma arc and then atomizing it to produce spherical particles. It allows for precise control over the powder's characteristics but is more energy-intensive .

Technical Details

The choice of synthesis method significantly affects the powder's morphology, size distribution, and flowability. For instance, gas atomization typically produces spherical particles ranging from 15 to 45 microns in diameter, which are ideal for additive manufacturing processes .

Molecular Structure Analysis

Structure and Data

The molecular structure of stainless steel powder, type 316L, is characterized by its austenitic phase, which provides high ductility and toughness. The typical microstructure consists of:

  • Face-Centered Cubic Lattice: This arrangement contributes to its mechanical properties.
  • Phase Composition: Predominantly austenitic with potential for minor ferritic phases depending on processing conditions.

Relevant Data

The average molecular weight of the alloy can be approximated based on its composition:

  • Iron (Fe): ~67.5%
  • Chromium (Cr): ~17%
  • Nickel (Ni): ~13%
  • Molybdenum (Mo): ~2.5% .
Chemical Reactions Analysis

Reactions and Technical Details

Stainless steel powder, type 316L, exhibits notable resistance to various chemical reactions due to its alloying elements:

  • Corrosion Resistance: The molybdenum content enhances resistance to pitting corrosion in chloride environments.
  • Oxidation Resistance: It can withstand high temperatures without significant degradation.

In practical applications, the powder may undergo reactions during processes such as sintering or welding where heat induces phase changes or oxidation if not properly controlled .

Mechanism of Action

Process and Data

The mechanism by which stainless steel powder functions in applications involves several key processes:

  1. Additive Manufacturing: The powder is selectively melted using lasers or electron beams to create complex geometries layer by layer.
  2. Sintering: In this process, the powder is compacted and heated below its melting point to form solid parts without liquefying.
  3. Welding: As a filler material, it facilitates strong joints between components due to its excellent weldability.

The effectiveness of these processes relies on the physical properties of the powder, including particle size and morphology .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 8.0 g/cm³
  • Melting Point: Ranges from 1375°C to 1425°C depending on specific alloying elements.
  • Particle Size Distribution: Typically between 15 to 45 microns for optimal flow in additive manufacturing.

Chemical Properties

  • Corrosion Resistance: Exceptional resistance against various acids and chlorides.
  • Solubility: Insoluble in water.

These properties make stainless steel powder, type 316L suitable for demanding applications across multiple industries .

Applications

Stainless steel powder, type 316L finds extensive use in various scientific and industrial applications:

  • Medical Devices: Due to its biocompatibility and corrosion resistance.
  • Chemical Processing Equipment: Ideal for environments requiring high resistance to corrosive substances.
  • Aerospace Components: Utilized in parts exposed to extreme temperatures and corrosive conditions.
  • Additive Manufacturing: Employed in producing complex parts through selective laser melting or electron beam melting processes.

The versatility of this material stems from its unique combination of mechanical properties and resistance characteristics, making it a preferred choice across diverse fields .

Synthesis and Processing Methodologies

Advanced Atomization Techniques for Powder Production

Gas atomization remains the predominant industrial method for producing 316L stainless steel powders, leveraging high-pressure inert gas streams to disintegrate molten metal into fine droplets. Vacuum Induction Melting Gas Atomization (VIGA) systems melt raw materials in a ceramic crucible under vacuum before atomization, yielding powders with median particle sizes (D50) typically ranging from 15–53 μm. Crucible-related contamination (e.g., oxygen pickup from refractories) necessitates strict process control to maintain powder purity below 0.1% oxygen content [1] [8]. Electrode Induction Melting Gas Atomization (EIGA) eliminates crucible contact by levitating and melting vertical electrodes electromagnetically, reducing inclusions but imposing electrode diameter limitations (typically ≤60mm). EIGA achieves sphericity exceeding 99% and fine powder yields (≤45μm) up to 82%, though particle size distribution remains broader than alternative methods [1] [5].

Table 1: Performance Metrics of Atomization Techniques

TechniqueMedian Size (D50)Oxygen ContentSphericityFine Powder Yield (≤45μm)
VIGA25–53 μm0.08–0.15%95–98%45–60%
EIGA15–45 μm≤0.05%>99%70–82%
Water Atomization50–150 μm0.2–0.5%70–85%<20%

Rotating Electrode Processes (PREP) centrifugal forces generate highly spherical powders with densities exceeding 99.9% theoretical maximum, albeit with higher production costs. This method minimizes hollow particles—prevalent in gas-atomized powders—due to rapid solidification kinetics [5] [6].

Plasma Spheroidization and Morphological Optimization

Radio Frequency Plasma Spheroidization (RFPS) transforms irregular water- or gas-atomized 316L particles into near-perfect spheres through thermal homogenization in argon plasma torches (~10,000K). Particles traverse plasma zones within milliseconds, melting and recoalescing under surface tension before rapid cooling (<10⁴ K/s). This process elevates circularity from 0.6–0.8 to >0.95 and reduces Hall flow rates from >25 sec/50g to <18 sec/50g—critical for powder bed fusion spreadability [5] [6].

Challenges persist in satellite formation, where sub-5μm particles adhere to larger spheres during cooling, impairing powder flowability by 10–15%. Optimizing carrier gas velocity and plasma power mitigates this; velocities of 8–12 m/s combined with 35–45 kW power achieve satellite content below 5% [5]. Post-spheroidization sieving isolates the 15–45μm fraction ideal for Laser Powder Bed Fusion, enhancing packing density to >60% apparent density versus 50–55% for as-atomized irregular powders [6].

Table 2: Morphological Evolution via Plasma Spheroidization

ParameterPre-SpheroidizationPost-SpheroidizationChange
Circularity0.65 ± 0.150.96 ± 0.03+48%
Hall Flow (sec/50g)28.5 ± 3.016.2 ± 1.5-43%
Apparent Density (g/cm³)3.8 ± 0.34.9 ± 0.2+29%
Satellite ParticlesNot applicable<5%Controlled

Electrode Induction Melting Gas Atomization and Process Limitations

EIGA’s crucible-free operation confers purity advantages but introduces distinct constraints. Electrode imbalances during levitation cause compositional heterogeneity, particularly in molybdenum-enriched zones (316L nominal: 2–3% Mo). Cross-sectional Energy-Dispersive X-Ray Spectroscopy reveals molybdenum fluctuations up to ±0.4 wt.% in 20μm powder sections, necessitating post-process blending [1] [5].

The "umbrella effect"—uneven melt dispersion from electrode tips—broadens particle size distributions (span = [D90-D10]/D50 > 1.8). This necessitates classification sieving, reducing usable yield to 50–60% versus VIGA’s 70%. Furthermore, EIGA’s high energy input (≥80 kW) risks vaporizing volatile elements like manganese, potentially altering austenite stability. Process optimization restricts melt superheat to 150–200°C above liquidus (≈1400°C) to minimize vapor losses [1] [6].

Comparative Analysis of Gas vs. Water Atomization Efficiency

Water atomization offers 3–5× higher production rates than gas methods but yields irregular particles requiring spheroidization. Comparative studies show:

  • Particle uniformity: Gas atomization (GA) delivers D90/D10 ratios of 1.5–2.0 versus 2.5–3.5 for water-atomized (WA) powders prior to spheroidization [2] [8].
  • Flowability: GA powders achieve Hall flows of 16–18 sec/50g; WA powders require plasma processing to reach 20 sec/50g [5] [6].
  • Economic viability: WA costs $30–50/kg versus GA’s $80–120/kg, but WA incurs additional $15–20/kg spheroidization expenses [6].

Table 3: Gas vs. Water Atomization Efficiency Metrics

CriterionGas AtomizationWater AtomizationRemarks
Production Rate5–10 kg/h30–50 kg/hWA advantageous
Oxygen Pickup100–500 ppm2000–5000 ppmGA superior
As-Produced Sphericity0.95–0.990.70–0.85GA requires no reshaping
Laser AM SuitabilityDirect usePost-spheroidization neededWA adds processing step

Oxygen contamination remains higher in WA powders (0.2–0.5% vs. GA’s 0.01–0.05%) due to water dissociation, demanding post-process reduction annealing [2] [8].

Post-Processing Techniques for Density and Porosity Mitigation

Selective Laser Melting (SLM) of 316L powder necessitates strategies to counter residual porosity (typically 2–8%). Double laser remelting—re-exposing each solidified layer—enhances density to >99.5% by prolonging liquid phase duration, enabling pore backfilling. Layer-wise remelting reduces porosity from 5.2% to 0.8% but doubles build time [4] [5].

Hot Isostatic Pressing (HIP) applies isostatic pressure (100–200 MPa) at 1100–1200°C (85–90% solidus temperature) to collapse subsurface voids. HIP cycles (2–4 hours) eliminate 99.9% of pores >20μm, augmenting ultimate tensile strength by 15–20% and fatigue life by 10× [4] [5].

Scanning strategy optimization also reduces porosity; 67° inter-layer rotation disrupts thermal gradient alignment, minimizing lack-of-fusion defects. Strip-wise scanning with 0.12mm overlap further enhances density compared to unidirectional vectors, achieving 99.8% theoretical density at 195W laser power and 1000mm/s scan speeds [4].

Properties

Product Name

Stainless steel powder, type 316

IUPAC Name

(1R,6S,8S,8aS)-6-amino-6-benzyl-N-[(4-carbamimidoylphenyl)methyl]-1-ethyl-8-methoxy-5-oxo-1,2,3,7,8,8a-hexahydroindolizine-3-carboxamide;hydrochloride

Molecular Formula

C27H36ClN5O3

Molecular Weight

514.1 g/mol

InChI

InChI=1S/C27H35N5O3.ClH/c1-3-19-13-21(25(33)31-16-18-9-11-20(12-10-18)24(28)29)32-23(19)22(35-2)15-27(30,26(32)34)14-17-7-5-4-6-8-17;/h4-12,19,21-23H,3,13-16,30H2,1-2H3,(H3,28,29)(H,31,33);1H/t19-,21?,22+,23+,27+;/m1./s1

InChI Key

HDSUFZKBUUJDGC-MMVKSQEVSA-N

SMILES

CCC1CC(N2C1C(CC(C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl

Canonical SMILES

CCC1CC(N2C1C(CC(C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl

Isomeric SMILES

CC[C@@H]1CC(N2[C@@H]1[C@H](C[C@](C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl

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